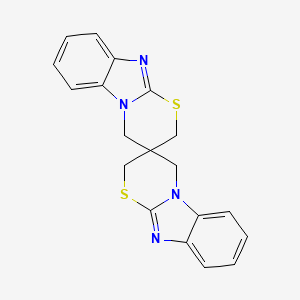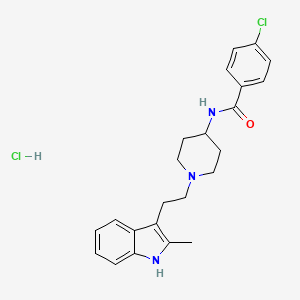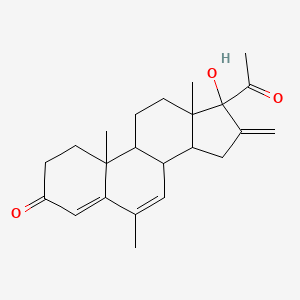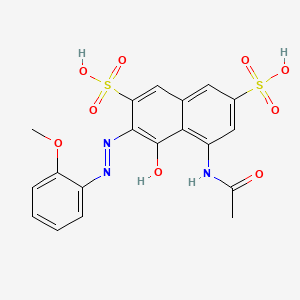
Acid Violet 12 free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Violet 12 free acid is a synthetic dye belonging to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant violet color and is used in various industrial applications, including textiles, cosmetics, and biological staining.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 12 free acid involves the diazotization of an aromatic amine followed by coupling with a phenol or naphthol derivative. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to remove impurities and achieve the desired color strength.
化学反应分析
Types of Reactions
Acid Violet 12 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the dye.
科学研究应用
Acid Violet 12 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
作用机制
The mechanism of action of Acid Violet 12 free acid involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through electrostatic and hydrophobic interactions, leading to changes in their optical properties. In photodynamic therapy, the dye generates reactive oxygen species upon exposure to light, causing damage to cellular components and leading to cell death.
相似化合物的比较
Similar Compounds
Acid Violet 19: Another acid dye with similar applications but different color properties.
Acid Fuchsin: Used in histology for staining tissues, with a different chemical structure and staining characteristics.
Gentian Violet: Known for its antiseptic properties and used in medical applications.
Uniqueness
Acid Violet 12 free acid is unique due to its specific color properties and its ability to bind to a wide range of molecular targets. Its versatility in various applications, from textile dyeing to biological staining, makes it a valuable compound in both industrial and research settings.
属性
CAS 编号 |
761337-02-4 |
|---|---|
分子式 |
C19H17N3O9S2 |
分子量 |
495.5 g/mol |
IUPAC 名称 |
5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30) |
InChI 键 |
GWWYFEYLWLUZFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)

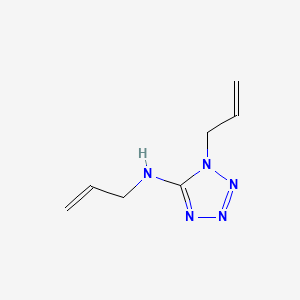
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
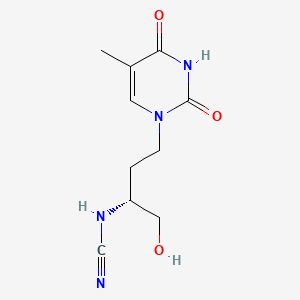
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
